![molecular formula C12H18ClNO3 B13773171 (S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride is a chemical compound that belongs to the class of hydroxylamine derivatives. This compound is characterized by the presence of a phenyl group attached to a dioxane ring, which is further connected to an ethyl chain ending in a hydroxylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a cyclization reaction involving a phenyl-substituted diol and an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction, where the dioxane ring is reacted with an ethyl halide in the presence of a base.
Introduction of the Hydroxylamine Group: The hydroxylamine group is added through a reaction with hydroxylamine hydrochloride, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group or the dioxane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl or dioxane derivatives.
科学研究应用
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the phenyl and dioxane moieties contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
Uniqueness
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxylamine group allows for unique interactions with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
O-[2-[(4S)-2-phenyl-1,3-dioxan-4-yl]ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c13-15-9-7-11-6-8-14-12(16-11)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H/t11-,12?;/m0./s1 |
InChI 键 |
DEARUDSOUGHABZ-YLIVSKOQSA-N |
手性 SMILES |
C1COC(O[C@@H]1CCON)C2=CC=CC=C2.Cl |
规范 SMILES |
C1COC(OC1CCON)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



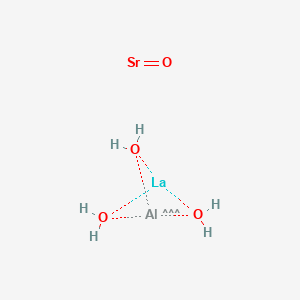
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)

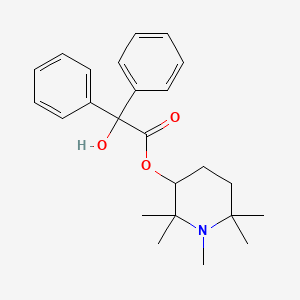
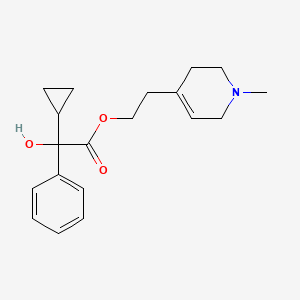

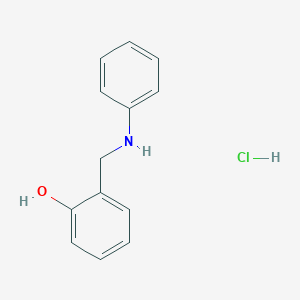
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
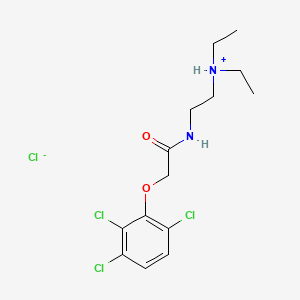
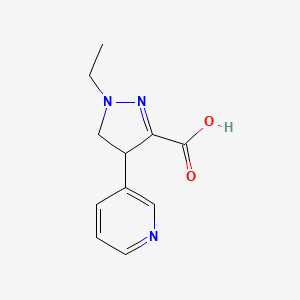
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)


